molecular formula C18H16N4O4S B6576270 2-Benzothiazolamine, N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy- CAS No. 862974-26-3

2-Benzothiazolamine, N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-

Cat. No.: B6576270
CAS No.: 862974-26-3
M. Wt: 384.4 g/mol
InChI Key: AUCYWRZTWZBNSJ-UHFFFAOYSA-N
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Description

2-Benzothiazolamine, N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy- is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiazole ring, an oxadiazole ring, and a dimethoxyphenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

The synthesis of 2-Benzothiazolamine, N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy- involves multiple steps, typically starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base. The oxadiazole ring is then introduced via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various bases and acids to facilitate substitution and cyclization reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Benzothiazolamine, N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy- has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and interfere with enzyme function. In cancer research, it has been shown to inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and oxadiazole derivatives. Compared to these, 2-Benzothiazolamine, N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy- is unique due to the presence of both the benzothiazole and oxadiazole rings, which confer a combination of properties from both classes. This dual functionality makes it a versatile compound in various applications .

Similar compounds include:

Properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-23-10-7-8-11(13(9-10)25-3)16-21-22-17(26-16)20-18-19-15-12(24-2)5-4-6-14(15)27-18/h4-9H,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCYWRZTWZBNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701136934
Record name N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701136934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862974-26-3
Record name N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862974-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701136934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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